3-Fluoropyridin-4-ol hydrochloride
CAS No.: 1309602-71-8
Cat. No.: VC0172353
Molecular Formula: C5H5ClFNO
Molecular Weight: 149.549
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309602-71-8 |
|---|---|
| Molecular Formula | C5H5ClFNO |
| Molecular Weight | 149.549 |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H |
| Standard InChI Key | KSQMXSHDQWGUCK-UHFFFAOYSA-N |
| SMILES | C1=CNC=C(C1=O)F.Cl |
Introduction
Structural and Chemical Properties
Molecular Identity and Structure
3-Fluoropyridin-4-ol hydrochloride (C₅H₅ClFNO) is a hydrochloride salt of 3-fluoropyridin-4-ol. According to PubChem data, it has a molecular weight of 149.55 g/mol and exists as a crystalline solid. The compound features a pyridine ring with a fluorine atom at the 3-position and a hydroxyl group at the 4-position, combined with hydrochloride .
The structural characteristics of this compound can be described through several chemical identifiers:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₅H₅ClFNO |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride |
| InChI | InChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H |
| InChIKey | KSQMXSHDQWGUCK-UHFFFAOYSA-N |
| SMILES | C1=CNC=C(C1=O)F.Cl |
| CAS Number | 1309602-71-8 |
Structural Isomers and Related Compounds
This compound belongs to a family of fluorinated pyridines that includes several structural isomers. One such isomer is 4-fluoropyridin-3-ol HCl, which has the fluorine and hydroxyl groups in reversed positions. This positional isomer has a different CID (53485229) and molecular characteristics .
The parent compound, 3-Fluoropyridin-4-ol (CID 2762919), serves as the base structure for the hydrochloride salt. Understanding the relationship between these compounds is important for appreciating the chemical versatility of fluorinated pyridines .
Physicochemical Properties
Physical Characteristics
While the search results provide limited specific physical data for 3-Fluoropyridin-4-ol hydrochloride, we can infer some properties based on similar compounds. As a hydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, a property particularly valuable for pharmaceutical applications.
The compound exists in a solid crystalline form at room temperature, consistent with other pyridine hydrochloride derivatives. The hydrochloride salt formation typically increases the compound's stability and shelf-life compared to its free base counterpart.
Spectral Properties
For analytical identification purposes, several spectroscopic methods can be used to characterize this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the pyridine ring protons and the influence of the fluorine atom.
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Mass spectrometry would identify the molecular ion and fragmentation pattern specific to this structure.
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Infrared spectroscopy would reveal characteristic absorption bands for the N-H, C-F, and hydroxyl functional groups.
Synthetic Methodologies
General Synthesis Approaches
While the search results don't provide a direct synthetic route specifically for 3-Fluoropyridin-4-ol hydrochloride, information about related compounds suggests potential synthetic pathways. The synthesis of fluorinated pyridines often involves specialized fluorination reactions of appropriately substituted pyridine derivatives.
The hydrochloride salt is typically prepared by treating the free base (3-Fluoropyridin-4-ol) with hydrogen chloride in an appropriate solvent, such as diethyl ether or isopropanol, followed by isolation of the precipitated salt.
Related Synthetic Studies
Research on related compounds provides insight into potential synthetic approaches. For instance, the synthesis of 3-[18F]fluoro-4-aminopyridine uses advanced radiochemical methods including:
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Labeling of methyl-3-nitroisonicotinate with fluorine-18
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Hydrolysis of the ester
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Conversion of the acid to the amine via the Yamada-Curtius rearrangement
This synthetic strategy achieved radiochemical yields of 5-15% with high radiochemical purity (>98%) . While this approach focuses on a different compound, the methodologies for introducing fluorine at the 3-position of the pyridine ring could be adapted for synthesizing 3-Fluoropyridin-4-ol.
Another relevant synthesis reported in the literature involves the preparation of cis-4-amino-3-fluoro-1-methylpiperidine, which uses 3-fluoropyridin-4-amine as a starting material . This demonstrates the synthetic utility of 3-fluoropyridine derivatives as building blocks for more complex compounds.
Applications and Research Significance
Pharmaceutical Relevance
Fluorinated pyridine derivatives, including 3-Fluoropyridin-4-ol hydrochloride, have significant potential in pharmaceutical research. The strategic placement of fluorine in drug molecules can enhance metabolic stability, binding affinity, and bioavailability.
The structural features of 3-Fluoropyridin-4-ol hydrochloride make it a potentially valuable building block for medicinal chemistry. The fluorine atom at position 3 can modulate the electronic properties of the pyridine ring, while the hydroxyl group at position 4 provides a point for further functionalization.
Building Block in Organic Synthesis
3-Fluoropyridin-4-ol hydrochloride likely serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various transformations:
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The hydroxyl group can undergo substitution, esterification, or etherification reactions
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The pyridine nitrogen can participate in coordination chemistry or quaternization reactions
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The fluorine atom provides unique electronic effects and can influence reactivity patterns
These properties make the compound valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparative Analysis with Related Compounds
Structural Relationships
To better understand 3-Fluoropyridin-4-ol hydrochloride in context, it's useful to compare it with structural analogs:
| Compound | Molecular Formula | Key Structural Features | CID (PubChem) |
|---|---|---|---|
| 3-Fluoropyridin-4-ol hydrochloride | C₅H₅ClFNO | F at position 3, OH at position 4, HCl salt | 56776480 |
| 3-Fluoropyridin-4-ol (Parent) | C₅H₄FNO | F at position 3, OH at position 4 | 2762919 |
| 4-Fluoropyridin-3-ol | C₅H₄FNO | F at position 4, OH at position 3 | 53485229 |
| 2-Fluoropyridin-4-ol | C₅H₄FNO | F at position 2, OH at position 4 | - |
| 3-[18F]Fluoro-4-aminopyridine | C₅H₅FN₂ | 18F at position 3, NH₂ at position 4 | - |
Comparative Reactivity
The positional isomers of fluorinated hydroxypyridines exhibit different reactivity patterns due to the electronic effects of the fluorine atom relative to the hydroxyl group. In 3-Fluoropyridin-4-ol hydrochloride, the fluorine at position 3 is meta to the hydroxyl group, which results in different electronic distribution compared to compounds where fluorine is at position 2 or 4.
These differences impact various properties including:
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